molecular formula C12H13ClN2O3 B12564840 Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 203497-60-3

Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate

Cat. No.: B12564840
CAS No.: 203497-60-3
M. Wt: 268.69 g/mol
InChI Key: XDNXHSSVCPHHDV-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a 4-chlorophenyl ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-chlorophenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Hydrazine derivatives with potential biological activities.

    Substitution: Substituted derivatives with varied functional groups.

Scientific Research Applications

Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(4-chlorophenyl)hydrazinylidene]acetate
  • Ethyl 4-[2-(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
  • Ethyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate

Uniqueness

Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is unique due to its specific structural features, such as the presence of both the hydrazone and ester groups, which contribute to its reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.

Properties

CAS No.

203497-60-3

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate

InChI

InChI=1S/C12H13ClN2O3/c1-2-18-12(17)7-11(16)8-14-15-10-5-3-9(13)4-6-10/h3-6,8,15H,2,7H2,1H3

InChI Key

XDNXHSSVCPHHDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=NNC1=CC=C(C=C1)Cl

Origin of Product

United States

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